molecular formula C10H19N3S B12920663 7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione CAS No. 56925-97-4

7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione

Cat. No.: B12920663
CAS No.: 56925-97-4
M. Wt: 213.35 g/mol
InChI Key: IRTOBNVJOYFVME-UHFFFAOYSA-N
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Description

7-Ethyl-2-methylhexahydro-1H-pyrazino[1,2-c]pyrimidine-6(2H)-thione is a heterocyclic compound that belongs to the class of pyrazino[1,2-c]pyrimidines. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound features a hexahydro-pyrazino[1,2-c]pyrimidine core with ethyl and methyl substituents, as well as a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-2-methylhexahydro-1H-pyrazino[1,2-c]pyrimidine-6(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with 2-methyl-1,3-dicarbonyl compounds, followed by cyclization with thiourea under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2-methylhexahydro-1H-pyrazino[1,2-c]pyrimidine-6(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to remove the thione group, yielding a corresponding amine.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

7-Ethyl-2-methylhexahydro-1H-pyrazino[1,2-c]pyrimidine-6(2H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-ethyl-2-methylhexahydro-1H-pyrazino[1,2-c]pyrimidine-6(2H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one: Known for its antifilarial properties.

    Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as CDK2 inhibitors with potential anticancer activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Explored for their biological and molecular modeling investigations.

Uniqueness

7-Ethyl-2-methylhexahydro-1H-pyrazino[1,2-c]pyrimidine-6(2H)-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

56925-97-4

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

7-ethyl-2-methyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidine-6-thione

InChI

InChI=1S/C10H19N3S/c1-3-12-5-4-9-8-11(2)6-7-13(9)10(12)14/h9H,3-8H2,1-2H3

InChI Key

IRTOBNVJOYFVME-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2CN(CCN2C1=S)C

Origin of Product

United States

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